![molecular formula C21H20O5 B2910210 Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 449739-34-8](/img/structure/B2910210.png)
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammation, immune responses, and cell survival.
Scientific Research Applications
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has also been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In addition, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been studied for its potential use in preventing transplant rejection and in the treatment of viral infections.
Mechanism Of Action
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate inhibits the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation, immune responses, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and it regulates the expression of genes involved in inflammation, immune responses, and cell survival. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate binds to the active site of the enzyme IKKβ, which is a key regulator of NF-κB activation, and inhibits its activity. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
Inhibition of NF-κB activity by Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been found to have a number of biochemical and physiological effects. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues. Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can also inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to inflamed tissues. In addition, Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, one limitation of using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is that it inhibits the activity of a key regulator of NF-κB activation, which can have pleiotropic effects on cellular processes. This can make it difficult to interpret the results of experiments using Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, as it is not always clear whether the observed effects are due to inhibition of NF-κB or other cellular processes.
Future Directions
There are several future directions for research involving Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate. One area of interest is the development of Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate derivatives that have improved pharmacokinetic properties and/or increased potency. Another area of interest is the identification of novel therapeutic applications for Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate, such as in the treatment of viral infections or in the prevention of transplant rejection. In addition, further studies are needed to better understand the pleiotropic effects of Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate on cellular processes, and to develop more specific inhibitors of NF-κB activation that can be used to dissect the role of NF-κB in various cellular processes.
Synthesis Methods
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can be synthesized using a multistep synthesis method involving the reaction of tert-butyl 2-bromoacetate with 4-hydroxy-3-phenylcoumarin in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWXHBIKOUNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.